molecular formula C16H28ClN B1587993 Benzyltripropylammonium chloride CAS No. 5197-87-5

Benzyltripropylammonium chloride

Cat. No.: B1587993
CAS No.: 5197-87-5
M. Wt: 269.9 g/mol
InChI Key: YTRIOKYQEVFKGU-UHFFFAOYSA-M
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Description

Benzyltripropylammonium chloride is an organic compound with the molecular formula C16H28ClN. It is a quaternary ammonium salt, characterized by a benzyl group attached to a nitrogen atom, which is further bonded to three propyl groups. This compound is typically found as a white crystalline solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltripropylammonium chloride can be synthesized through the quaternization reaction of tripropylamine with benzyl chloride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

3(CH3CH2CH2)3N+C6H5CH2ClC16H28ClN+3(CH3CH2CH2)2NH3 (CH_3CH_2CH_2)_3N + C_6H_5CH_2Cl \rightarrow C_{16}H_{28}ClN + 3 (CH_3CH_2CH_2)_2NH 3(CH3​CH2​CH2​)3​N+C6​H5​CH2​Cl→C16​H28​ClN+3(CH3​CH2​CH2​)2​NH

The reaction is usually conducted in a solvent such as acetone, which helps in dissolving the reactants and facilitates the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization and drying processes to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Benzyltripropylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce benzyltripropylammonium hydroxide .

Scientific Research Applications

Benzyltripropylammonium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyltripropylammonium chloride involves its interaction with various molecular targets. As a quaternary ammonium compound, it can disrupt intermolecular interactions, particularly in biological membranes. This disruption can affect the permeability and function of cell membranes, leading to various biological effects. The compound can also act as a catalyst in chemical reactions by stabilizing transition states and facilitating the transfer of reactants .

Comparison with Similar Compounds

    Benzyltriethylammonium chloride: Similar in structure but with ethyl groups instead of propyl groups.

    Benzyltributylammonium chloride: Contains butyl groups instead of propyl groups.

    Tetrabutylammonium chloride: Lacks the benzyl group and has four butyl groups attached to the nitrogen atom.

Uniqueness: Benzyltripropylammonium chloride is unique due to its specific combination of a benzyl group and three propyl groups. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in catalysis and membrane studies .

Properties

IUPAC Name

benzyl(tripropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N.ClH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRIOKYQEVFKGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421972
Record name Benzyltripropylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-87-5
Record name Benzyltripropylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyltripropylammonium chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Benzyltripropylammonium chloride interact with potassium erucate to form wormlike micelles and what are the potential benefits of these micelles?

A1: this compound (BTAC) acts as an organic counterion in the presence of potassium erucate (KEU). This interaction, combined with the presence of potassium chloride (KCl), leads to the formation of viscoelastic wormlike micelles in solution. These micelles exhibit enhanced temperature and shear resistance compared to systems formed by either KEU/BTAC or potassium N-dodecanoyl glutamate (KLAD)/KCl alone. This enhanced stability makes them promising candidates for applications requiring high viscosity at elevated temperatures, such as in enhanced oil recovery or as rheology modifiers.

Q2: Can this compound be used to modify the properties of deep eutectic solvents?

A2: Yes, research has shown that this compound (BTAC) can be used as a component of deep eutectic solvents (DES). Specifically, it forms a DES with ethylene glycol (EG), where BTAC acts as the hydrogen bond acceptor and EG acts as the donor. This DES can be further confined within reverse micelles (RMs), formed using polysorbate 80 and cyclohexane. This nanoconfinement significantly reduces the viscosity of the DES, potentially broadening its practical applications.

Q3: What analytical techniques are used to characterize systems containing this compound?

A3: Several analytical techniques are employed to study systems containing this compound. These include:

  • Raman Spectroscopy: Used to investigate hydrogen bonding interactions between BTAC, ethylene glycol, and water in DES systems. It is also used to study the formation and characteristics of reverse micelles containing BTAC.
  • Viscometry: Used to measure the viscosity of wormlike micellar systems containing BTAC and evaluate their temperature and shear resistance.
  • Dynamic Light Scattering (DLS): Used to determine the size and stability of reverse micelles encapsulating BTAC-based DES.

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